molecular formula C9H8N2O3S B1593720 ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 32278-52-7

ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B1593720
CAS RN: 32278-52-7
M. Wt: 224.24 g/mol
InChI Key: SEEBZSXGWQRHLB-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a chemical compound with the linear formula C9H8N2O3S . It has a molecular weight of 224.24 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines, including ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, often involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . These building blocks can include halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .


Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . The reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ has been developed as an efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Bioactive Derivatives : Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate serves as a key intermediate in the synthesis of various bioactive derivatives. An effective method for its preparation and structural study via x-ray diffraction analysis has been developed, highlighting its potential in synthesizing biologically active compounds (Украинец, Гриневич, & Алексеева, 2017).

  • Chemical Transformations : This compound undergoes various chemical transformations, including hydrolysis and cyclization. These transformations lead to the formation of compounds with significant biocidal properties against bacteria and fungi (Youssef, Abbady, Ahmed, & Omar, 2011).

Biological Activity

  • Antimicrobial Properties : Some derivatives synthesized from ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate demonstrate antimicrobial activity. This includes effectiveness against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2013).

  • Potential in Pharmaceutical Research : Given its role in the synthesis of compounds with antimicrobial properties, this chemical is of interest in pharmaceutical research, particularly in the development of new antimicrobial agents (Gein et al., 2015).

Future Directions

Given the promising potential of thiazolo[3,2-a]pyrimidine derivatives in the design of new medicines, future research could focus on further exploring the synthesis, properties, and applications of these compounds . In addition, the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which could be an interesting direction for future studies .

properties

IUPAC Name

ethyl 5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-2-14-8(13)6-5-10-9-11(7(6)12)3-4-15-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEBZSXGWQRHLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N(C1=O)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356964
Record name ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS RN

32278-52-7
Record name ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-aminothiazole (10g., 100mM) and diethyl ethoxymethylenemalonate (21.6g., 100mM) in 1,2,4-trichlorobenzene (100ml) was heated at 150° C for 4 hours with collection of evolved ethanol. The reaction mixture was cooled and the required product filtered off and recrystallised from ethanol in 75.9% weight yield (17.0g). δ (CDCl3), 8.98 (1H,s, H5), 8.33 (1H,d, H1, J = 5.0Hz), 7.40 (1H,d, H2, J = 5.0Hz), 4.47 (2H,q, --CH2CH3), 1.41 (3H,t, --CH2CH3); λmax (MeOH) 235nm (εm 5000), 258nm (εm 4,550) and 346nm (εm 13,500); (Found: C, 47.84; H, 3,42; N, 12.19; S, 14.54%. C9H8N2O3S requires C, 48.22; H, 3.60; N, 12.50; S, 14.28%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LC Lengyel, G Sipos, T Sipocz, T Vago… - … Process Research & …, 2015 - ACS Publications
In the present paper we report the synthesis of condensed pyrimidone heterocycles (including novel ones) prepared by the Gould–Jacobs reaction using an in-house-built vacuum-to-…
Number of citations: 20 pubs.acs.org
J Tsoung, AR Bogdan, S Kantor, Y Wang… - The Journal of …, 2017 - ACS Publications
Fused pyrimidinone and quinolone derivatives that are of potential interest to pharmaceutical research were synthesized within minutes in up to 96% yield in an automated Phoenix high…
Number of citations: 39 pubs.acs.org

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